Product packaging for Miravirsen sodium salt(Cat. No.:CAS No. 1021428-46-5)

Miravirsen sodium salt

Cat. No.: B12773566
CAS No.: 1021428-46-5
M. Wt: 5275 g/mol
InChI Key: CXWPTNOTDDVZHE-RNFDLKLBSA-A
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of MicroRNA-Targeting Antiviral Agents

MicroRNAs are powerful, post-transcriptional regulators of gene expression, typically functioning by inhibiting the translation or promoting the degradation of messenger RNAs (mRNAs). nih.goveuropeanpharmaceuticalreview.com Viruses, being obligate intracellular pathogens, often exploit the host's cellular machinery, including miRNAs, to facilitate their own replication and evade the immune system. nih.gov Consequently, manipulating the levels or activity of specific host miRNAs presents a novel therapeutic avenue. europeanpharmaceuticalreview.com

Antiviral strategies involving miRNAs can work in two main ways: targeting viral mRNAs directly or targeting host mRNAs to modulate cellular pathways essential for the virus. frontiersin.org Agents designed to inhibit cellular miRNAs are often referred to as "antimiRs." nih.gov The success of this approach hinges on identifying a host miRNA that is crucial for a virus's life cycle but whose inhibition does not cause significant harm to the host. europeanpharmaceuticalreview.com This host-centric approach offers the potential for broad-spectrum activity and a higher genetic barrier to resistance compared to direct-acting antivirals (DAAs) that target specific viral proteins. asm.orgmedscape.com

Contextualizing Miravirsen (B3319152) Sodium Salt as a Pioneering miR-122 Antagonist

Miravirsen sodium salt, also known as SPC3649, stands out as a pioneering example of a microRNA-targeting antiviral. asm.orgnatap.org It is a 15-nucleotide antisense oligonucleotide, chemically modified with β-D-oxy-locked nucleic acid (LNA) and a phosphorothioate (B77711) backbone. asm.orgmedchemexpress.com These modifications grant the molecule high affinity for its target and resistance to degradation by cellular nucleases. nih.govasm.org

Miravirsen was the first microRNA-targeted drug to advance into human clinical trials for an infectious disease, specifically for chronic Hepatitis C Virus (HCV) infection. europeanpharmaceuticalreview.comnatap.orgumassmed.edu Its mechanism of action is the specific inhibition of microRNA-122 (miR-122), a miRNA that is highly abundant and almost exclusively expressed in the liver. nih.govmedscape.com The Hepatitis C virus uniquely requires miR-122 for its replication. nih.govmdpi.com Miravirsen is designed to be complementary to mature miR-122, allowing it to bind, sequester, and thus inactivate the microRNA, making it unavailable for the HCV life cycle. natap.orgnatap.org

The interaction between miR-122 and the HCV genome is unusual. Unlike the typical role of miRNAs which bind to the 3' untranslated region (UTR) of mRNAs to suppress them, miR-122 binds to two highly conserved sites on the 5' UTR of the HCV RNA. mdpi.comnih.govasm.org This binding is essential for the stability and propagation of the viral RNA. medscape.comnatap.orgmdpi.com By sequestering miR-122, Miravirsen effectively destabilizes the viral genome and inhibits its replication. medscape.comresearchgate.net

Properties of this compound
AttributeDescriptionSource
Chemical Classβ-D-oxy-locked nucleic acid (LNA)-modified phosphorothioate antisense oligonucleotide asm.orgnih.gov
Length15 nucleotides asm.orgmedchemexpress.com
Primary TargetmicroRNA-122 (miR-122) medscape.comnih.gov
MechanismBinds to and inhibits mature miR-122; also shown to inhibit the biogenesis of miR-122 from its precursors (pri- and pre-miR-122). nih.govmedchemexpress.comnatap.org
Therapeutic Application (Investigational)Hepatitis C Virus (HCV) Infection asm.orgdrugbank.com

Significance in Host-Targeting Antiviral Strategies

The development of Miravirsen marked a significant milestone for host-targeting antiviral strategies. Targeting a host factor like miR-122 offers several theoretical advantages. Because miR-122 is a component of the host cell, its genetic sequence is stable, meaning the virus cannot simply mutate its own genome to evade the drug's action, a common problem with DAAs. asm.orgmedscape.com This leads to a high genetic barrier to resistance. asm.orgasm.org Indeed, early clinical trials showed a lack of escape mutations in the miR-122 binding sites on the HCV genome. natap.org

The reliance of HCV on miR-122 is a key vulnerability. mdpi.com The virus essentially "hijacks" this liver-specific miRNA to protect its genome from degradation by cellular enzymes like the 5' exonuclease Xrn1 and to promote its translation and replication. medscape.comnih.govpnas.org By removing miR-122 from the equation, Miravirsen exploits this unique dependency. natap.org Research has shown that Miravirsen's antiviral activity is effective across HCV genotypes and even against viral strains that are resistant to other classes of DAAs. asm.orgasm.org

Phase 2 clinical trials demonstrated that Miravirsen produced a dose-dependent and long-lasting reduction in HCV RNA levels in patients with chronic HCV genotype 1 infection. natap.org This provided crucial proof-of-concept for the therapeutic potential of targeting a noncoding host miRNA. natap.org

Research Findings for Miravirsen
FindingDetailsSource
In Vitro EfficacyDemonstrated antiviral activity against HCV genotype 1b replicons with a mean 50% effective concentration (EC50) of 0.67 μM. asm.orgnih.gov
In Vitro Therapeutic Index≥297, as no cytotoxicity was observed up to the highest tested concentration (>320 μM). asm.orgnih.gov
Combination StudiesShowed additive interactions with interferon α2b, ribavirin, and various direct-acting antivirals (NS3, NS5A, and NS5B inhibitors). nih.govasm.org
Resistance ProfileMaintained activity against HCV replicons resistant to NS3, NS5A, and NS5B inhibitors. A C3U nucleotide change in the HCV 5'UTR was associated with reduced susceptibility in some clinical trial subjects with viral rebound. asm.orgnih.govasm.org
Clinical Trial ResultIn a Phase 2a study, resulted in a dose-dependent reduction in HCV RNA levels that persisted after the end of therapy. At the highest dose, four patients had undetectable HCV RNA levels at week 14. natap.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C156H181N49Na14O83P14S14 B12773566 Miravirsen sodium salt CAS No. 1021428-46-5

Properties

CAS No.

1021428-46-5

Molecular Formula

C156H181N49Na14O83P14S14

Molecular Weight

5275 g/mol

IUPAC Name

tetradecasodium;1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(1S,3R,4R,7S)-7-[[(1S,3R,4R,7S)-7-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(1S,3R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(2R,3S,5R)-3-[[(1S,3R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(2R,3S,5R)-3-[[(1S,3R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(1S,3R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-oxidophosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-oxidophosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-oxidophosphinothioyl]oxy-3-(2-amino-6-oxo-1H-purin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-oxidophosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-5-[[[(1S,3R,4R,7S)-1-[[[(2R,3S,5R)-2-[[[(1R,3R,4R,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-3-(6-aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-oxidophosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C156H195N49O83P14S14.14Na/c1-60-21-196(140(215)180-112(60)159)129-96-104(207)150(268-129,39-238-96)46-253-301(236,315)287-109-101-133(200-25-64(5)116(163)184-144(200)219)271-153(109,42-243-101)49-256-297(232,311)279-73-18-89(195-28-67(8)126(210)189-147(195)222)264-80(73)35-251-293(228,307)283-106-98-131(198-23-62(3)114(161)182-142(198)217)269-151(106,40-240-98)48-255-300(235,314)281-75-20-91(203-57-175-93-118(165)169-54-172-121(93)203)266-82(75)36-252-294(229,308)284-107-99-132(199-24-63(4)115(162)183-143(199)218)270-152(107,41-241-99)47-254-299(234,313)280-74-19-90(202-56-174-92-117(164)168-53-171-120(92)202)265-81(74)31-247-289(224,303)275-69-14-85(191-12-10-83(157)178-138(191)213)260-76(69)32-249-292(227,306)285-108-100-134(201-29-68(9)127(211)190-148(201)223)272-154(108,43-242-100)52-259-302(237,316)288-111-103-136(205-59-177-95-123(205)185-137(167)186-128(95)212)274-156(111,45-245-103)51-258-298(233,312)278-72-17-88(194-27-66(7)125(209)188-146(194)221)262-78(72)30-246-290(225,304)276-71-16-87(193-26-65(6)124(208)187-145(193)220)263-79(71)34-250-295(230,309)286-110-102-135(204-58-176-94-119(166)170-55-173-122(94)204)273-155(110,44-244-102)50-257-296(231,310)277-70-15-86(192-13-11-84(158)179-139(192)214)261-77(70)33-248-291(226,305)282-105-97-130(267-149(105,37-206)38-239-97)197-22-61(2)113(160)181-141(197)216;;;;;;;;;;;;;;/h10-13,21-29,53-59,69-82,85-91,96-111,129-136,206-207H,14-20,30-52H2,1-9H3,(H,224,303)(H,225,304)(H,226,305)(H,227,306)(H,228,307)(H,229,308)(H,230,309)(H,231,310)(H,232,311)(H,233,312)(H,234,313)(H,235,314)(H,236,315)(H,237,316)(H2,157,178,213)(H2,158,179,214)(H2,159,180,215)(H2,160,181,216)(H2,161,182,217)(H2,162,183,218)(H2,163,184,219)(H2,164,168,171)(H2,165,169,172)(H2,166,170,173)(H,187,208,220)(H,188,209,221)(H,189,210,222)(H,190,211,223)(H3,167,185,186,212);;;;;;;;;;;;;;/q;14*+1/p-14/t69-,70-,71-,72-,73-,74-,75-,76+,77+,78+,79+,80+,81+,82+,85+,86+,87+,88+,89+,90+,91+,96+,97+,98+,99+,100+,101+,102+,103+,104-,105-,106-,107-,108-,109-,110-,111-,129+,130+,131+,132+,133+,134+,135+,136+,149+,150-,151-,152-,153-,154-,155-,156-,289?,290?,291?,292?,293?,294?,295?,296?,297?,298?,299?,300?,301?,302?;;;;;;;;;;;;;;/m0............../s1

InChI Key

CXWPTNOTDDVZHE-RNFDLKLBSA-A

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)([O-])O[C@H]3[C@@H]4[C@@H](O[C@@]3(CO4)COP(=S)([O-])O[C@H]5C[C@@H](O[C@@H]5COP(=S)([O-])O[C@H]6[C@@H]7[C@@H](O[C@@]6(CO7)CO)N8C=C(C(=NC8=O)N)C)N9C=CC(=NC9=O)N)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@]12CO[C@H]([C@@H]1OP(=S)([O-])OC[C@@]13CO[C@H]([C@@H]1OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC4=C(N=CN=C41)N)OP(=S)([O-])OC[C@@]14CO[C@H]([C@@H]1OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC5=C(N=CN=C51)N)OP(=S)([O-])OC[C@@]15CO[C@H]([C@@H]1OP(=S)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OC[C@@]16CO[C@H]([C@@H]1OP(=S)([O-])OC[C@@]17CO[C@H]([C@@H]1O)[C@@H](O7)N1C=C(C(=NC1=O)N)C)[C@@H](O6)N1C=C(C(=NC1=O)N)C)[C@@H](O5)N1C=C(C(=NC1=O)N)C)[C@@H](O4)N1C=C(C(=NC1=O)N)C)[C@@H](O3)N1C=C(C(=O)NC1=O)C)[C@@H](O2)N1C=NC2=C1N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)([O-])OC3C4C(OC3(CO4)COP(=S)([O-])OC5CC(OC5COP(=S)([O-])OC6C7C(OC6(CO7)CO)N8C=C(C(=NC8=O)N)C)N9C=CC(=NC9=O)N)N1C=NC2=C(N=CN=C21)N)OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC12COC(C1OP(=S)([O-])OCC13COC(C1OP(=S)([O-])OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)([O-])OCC1C(CC(O1)N1C=NC4=C(N=CN=C41)N)OP(=S)([O-])OCC14COC(C1OP(=S)([O-])OCC1C(CC(O1)N1C=NC5=C(N=CN=C51)N)OP(=S)([O-])OCC15COC(C1OP(=S)([O-])OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)([O-])OCC16COC(C1OP(=S)([O-])OCC17COC(C1O)C(O7)N1C=C(C(=NC1=O)N)C)C(O6)N1C=C(C(=NC1=O)N)C)C(O5)N1C=C(C(=NC1=O)N)C)C(O4)N1C=C(C(=NC1=O)N)C)C(O3)N1C=C(C(=O)NC1=O)C)C(O2)N1C=NC2=C1N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Molecular Architecture and Modifications of Miravirsen Sodium Salt

Oligonucleotide Composition and Length

Miravirsen (B3319152) is a 15-nucleotide antisense oligonucleotide. medchemexpress.comwikipedia.org Its structure is a chimeric blend of LNA and deoxyribonucleic acid (DNA) monomers. oup.comasm.org This specific composition consists of eight β-D-oxy-LNA monomers and seven DNA monomers. asm.orgresearchgate.net This "gapmer" design, where LNA "wings" flank a central DNA "gap," is a strategic element of its molecular architecture. wikipedia.org

FeatureDescription
Total Length 15 nucleotides medchemexpress.comwikipedia.org
Composition Chimeric Oligonucleotide oup.comasm.org
Monomer Types 8 Locked Nucleic Acid (LNA) monomers7 Deoxyribonucleic acid (DNA) monomers asm.orgresearchgate.net

Locked Nucleic Acid (LNA) Modifications: Structural Integration and Functional Impact

A defining characteristic of miravirsen is the integration of LNA nucleotides. oup.comtaylorandfrancis.com LNA is a bicyclic RNA analog where the ribose sugar is "locked" in a C3'-endo (North) conformation by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon atoms. taylorandfrancis.comnih.gov This structural constraint is fundamental to the functional advantages of the molecule. nih.gov

The locked structure of LNA monomers pre-organizes the oligonucleotide into a conformation favorable for binding, significantly increasing its affinity for its target RNA sequence. oup.comtaylorandfrancis.com This modification endows miravirsen with a very high binding affinity for its cognate target, miR-122. taylorandfrancis.comnatap.org Studies have shown that miravirsen binds with nanomolar affinity not only to the mature miR-122 but also to its precursors, pri-miR-122 and pre-miR-122. nih.govnih.govresearchgate.net This strong hybridization leads to the formation of a highly stable heteroduplex, effectively sequestering miR-122 and inhibiting its biological function. researchgate.netresearchgate.net

The chemical modifications inherent in LNA monomers provide substantial resistance to degradation by various nucleases present in the body. oup.comnih.govtaylorandfrancis.comnih.gov This increased metabolic stability is a critical property for an oligonucleotide therapeutic, allowing for a longer duration of action. taylorandfrancis.comresearchgate.net The combination of LNA and other modifications ensures that miravirsen remains intact long enough to reach its target tissue and exert its inhibitory effect. nih.gov

Phosphorothioate (B77711) Backbone: Design Rationale and Biological Implications

In miravirsen's structure, the natural phosphodiester linkages that form the backbone of DNA and RNA are replaced with phosphorothioate linkages for all 14 internucleotide connections. wikipedia.orgasm.orgresearchgate.net This modification involves substituting one of the non-bridging oxygen atoms in the phosphate (B84403) group with a sulfur atom. researchgate.net

The primary rationale for this design is to confer stability against nuclease-mediated degradation. wikipedia.orgtaylorandfrancis.com The phosphorothioate backbone is significantly more resistant to cleavage by cellular enzymes than the natural phosphodiester backbone. nih.govwikipedia.org Beyond nuclease resistance, this modification has been shown to increase protein binding and facilitate cellular uptake, further enhancing the molecule's pharmacological properties. nih.gov

Linkage TypeKey PropertyRationale in Miravirsen
Natural Phosphodiester Susceptible to nuclease degradationReplaced to enhance stability
Phosphorothioate (PS) Resistant to nuclease degradation, increases protein bindingProvides stability, improves cellular uptake, and prolongs biological activity nih.govwikipedia.org

Sequence Specificity and Complementarity to miR-122

The nucleotide sequence of miravirsen is precisely designed to be complementary to a part of the mature, liver-specific miR-122. oup.comwikipedia.orgasm.org This sequence-specific design ensures that miravirsen binds selectively to miR-122, thereby preventing the microRNA from interacting with its natural targets on the hepatitis C virus (HCV) RNA. nih.govresearchgate.net Research has further revealed that miravirsen's target sequence is also present in the precursor forms of miR-122. nih.govnih.gov As a result, miravirsen can bind to the stem-loop structure of both pri-miR-122 and pre-miR-122, inhibiting their processing by the Dicer and Drosha enzymes and thus suppressing the maturation of new miR-122 molecules. nih.govnih.govresearchgate.net

Elucidation of Miravirsen Sodium Salt S Mechanism of Action

Direct Sequestration of Mature miR-122

The principal and most widely understood mechanism of Miravirsen (B3319152) is its direct interaction with mature, functional miR-122 in the cytoplasm of hepatocytes. nih.govmedchemexpress.com

Miravirsen is an oligonucleotide modified with Locked Nucleic Acid (LNA) that is complementary to the mature miR-122 sequence. researchgate.net This complementarity allows Miravirsen to bind directly and with high affinity to mature miR-122. nih.govnih.gov This binding results in the formation of a stable Miravirsen/miR-122 heteroduplex, effectively sequestering the microRNA and preventing it from interacting with its natural targets. researchgate.netprnewswire.comnih.gov This sequestration leads to the functional inhibition of miR-122. researchgate.netnih.gov

The liver-specific miR-122 is essential for the lifecycle of HCV. nih.govprnewswire.com It promotes viral propagation by binding to two specific sites in the 5' non-coding region of the HCV RNA. researchgate.netnih.gov This interaction is believed to protect the viral genome from degradation and enhance its replication. nih.govnih.gov By binding and sequestering mature miR-122, Miravirsen makes the microRNA unavailable to the HCV RNA. researchgate.netprnewswire.com This disruption effectively inhibits viral replication, leading to a reduction in HCV RNA levels. prnewswire.comnih.gov

Table 1: Research Findings on Miravirsen's Antiviral Activity

Parameter Finding Source(s)
Target microRNA-122 (miR-122) nih.govasm.org
Mechanism Sequesters mature miR-122, blocking interaction with HCV RNA researchgate.netprnewswire.com

| EC₅₀ | 0.67 μM (mean, against HCV genotype 1b replicons) | asm.org |

Inhibition of miR-122 Biogenesis Pathway

In addition to targeting the mature miR-122, research has revealed that Miravirsen also interferes with the production of new miR-122 molecules. nih.govnih.gov The target sequence for Miravirsen is not only present in the mature miRNA but also within its precursors, primary-miR-122 (pri-miR-122) and precursor-miR-122 (pre-miR-122). nih.govnih.govmedchemexpress.com

Studies have demonstrated that Miravirsen can bind to the stem-loop structures characteristic of both pri-miR-122 and pre-miR-122. nih.govnih.govresearchgate.net This binding occurs with high, nanomolar affinity, indicating a strong and specific interaction with these precursor molecules. nih.govnih.govresearchgate.net

Following its export to the cytoplasm, pre-miR-122 undergoes a second cleavage event mediated by the enzyme Dicer to produce the mature miRNA duplex. nih.govyoutube.comreactome.org Miravirsen's ability to bind to the pre-miR-122 stem-loop structure has been shown to inhibit Dicer-mediated processing as well. nih.govnih.govresearchgate.net This dual inhibition of both Drosha and Dicer processing steps suggests that Miravirsen's pharmacological activity may be enhanced by its ability to halt the miR-122 maturation pathway at multiple points. nih.govnih.gov

Table 2: Miravirsen's Interaction with miR-122 Precursors

Interaction Target Molecule Affinity Outcome Source(s)
Binding pri-miR-122 & pre-miR-122 stem-loops Nanomolar Inhibition of biogenesis nih.govnih.govresearchgate.net
Processing Inhibition Drosha-mediated cleavage of pri-miR-122 - Suppression of pre-miR-122 production nih.govnih.govresearchgate.net

| Processing Inhibition | Dicer-mediated cleavage of pre-miR-122 | - | Suppression of mature miR-122 production | nih.govnih.govresearchgate.net |

Elucidation of Miravirsen Sodium Salt's Role in HCV RNA Stability and Replication Enhancement

This compound fundamentally alters the lifecycle of the Hepatitis C virus (HCV) by targeting a host-specific microRNA, miR-122. The stability and propagation of HCV are critically dependent on the functional interaction between the viral genome and the liver-expressed miR-122. nih.gov Miravirsen, an antisense oligonucleotide, sequesters mature miR-122, thereby inhibiting its function and disrupting key viral processes. nih.gov

Protection of HCV 5′ Untranslated Region (UTR) from Degradation

A primary mechanism by which miR-122 facilitates HCV propagation is by shielding the viral RNA from degradation. nih.govasm.org The microRNA, in complex with an Argonaute (Ago) protein, binds to two sites on the 5' untranslated region (UTR) of the HCV genome. wikipedia.orgiiab.mepnas.orgmdpi.com This binding protects the 5' terminus of the viral RNA from being destroyed by host nucleases. nih.govwikipedia.orgiiab.me Specifically, the miR-122 complex is thought to shield the viral RNA from pyrophosphatase and subsequent exoribonuclease-mediated decay. pnas.org

In vitro experiments have demonstrated that in the absence of miR-122, HCV RNA is rapidly degraded by exoribonucleases like Xrn-1. pnas.org The presence of miR-122, however, provides stability to the viral RNA, preventing this decay. pnas.org Miravirsen's mechanism of action directly counteracts this protective effect. By binding to and sequestering miR-122, miravirsen prevents the formation of the protective complex at the 5' UTR of the HCV RNA. wikipedia.org This leaves the viral genome vulnerable to degradation by cellular nucleases, thus inhibiting the virus's lifecycle. wikipedia.org

Support of Viral Replication and Polyprotein Translation

Beyond stabilizing the viral genome, miR-122 is essential for efficient HCV replication and translation of the viral polyprotein. nih.govasm.orgmdpi.comresearchgate.net The HCV genome encodes a single polyprotein which is later processed into individual viral proteins. mdpi.com The translation of this polyprotein is initiated at an Internal Ribosome Entry Site (IRES) within the 5' UTR. mdpi.comnih.gov

The binding of the miR-122/Ago complex to the viral 5' UTR is reported to stimulate HCV translation. pnas.orgmdpi.combiorxiv.org It is proposed that this interaction induces a conformational change in the IRES, making it more favorable for ribosome binding and initiation of translation. mdpi.comnih.gov By sequestering miR-122, miravirsen blocks this crucial step. medchemexpress.com The inhibition of miR-122 function leads to reduced translation of the viral polyprotein and, consequently, a disruption of the entire viral replication cycle. nih.govmdpi.com Therefore, miravirsen's antagonism of miR-122 serves as a powerful mechanism to suppress HCV proliferation. medchemexpress.commedchemexpress.com

Interaction with Argonaute Proteins (Ago) and miRISC Formation

The function of microRNAs, including miR-122, is mediated through their association with Argonaute (Ago) proteins to form a complex known as the miRNA-induced silencing complex (miRISC). nih.govelsevierpure.comoup.com Mature miRNAs are loaded into Ago proteins, guiding the miRISC to target messenger RNAs (mRNAs) to either inhibit their translation or induce their degradation. nih.govoup.com

In the context of HCV, the liver-specific miR-122 deviates from this canonical function. Instead of silencing, it forms a complex with an Ago protein, often Ago2, and binds to the HCV 5' UTR to enhance viral RNA stability and translation. wikipedia.orgiiab.mepnas.orgelsevierpure.com Miravirsen's therapeutic action is centered on disrupting this interaction. As a high-affinity antisense oligonucleotide, miravirsen binds directly to mature miR-122. nih.govoup.com This binding event physically obstructs the incorporation of miR-122 into the Ago protein, thereby preventing the formation of the functional miRISC required for HCV propagation. elsevierpure.comresearchgate.net By sequestering miR-122, miravirsen effectively inhibits the downstream functions that rely on the miR-122-guided miRISC, leading to a potent antiviral effect. nih.gov

Preclinical Investigations of Miravirsen Sodium Salt S Antiviral Efficacy

In Vitro Antiviral Activity Assessments

Laboratory-based studies using cell culture systems have been crucial in elucidating the direct antiviral effects of miravirsen (B3319152) against HCV.

Efficacy in HCV Replicon Systems, including Genotype 1b

Miravirsen demonstrated potent and robust antiviral activity against HCV genotype 1b replicons in cell culture. researchgate.netfirstwordpharma.com In these systems, which contain autonomously replicating HCV RNA, miravirsen exhibited a mean 50% effective concentration (EC₅₀) of 0.67 μM. researchgate.netfirstwordpharma.com This inhibitory effect was observed without the need for a transfection agent, simulating a more physiologically relevant delivery method. researchgate.net

Table 1: In Vitro Antiviral Activity of Miravirsen against HCV Genotype 1b Replicon
ParameterValueReference
Mean EC₅₀0.67 μM researchgate.netfirstwordpharma.com
Mean EC₉₀5.40 μM researchgate.net

Broad Antiviral Activity Across HCV Genotypes

The antiviral activity of miravirsen is not limited to a single genotype. Studies have shown that miravirsen possesses antiviral activity against all HCV genotypes. researchgate.net Its unique mechanism of targeting a host factor (miR-122) rather than a viral enzyme makes it effective across different viral strains. researchgate.netmdpi.com Furthermore, miravirsen demonstrated broad antiviral activity when tested against HCV replicons that were engineered to be resistant to various classes of direct-acting antivirals (DAAs), including NS3 protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors. firstwordpharma.com In these assays, there was less than a 2-fold reduction in miravirsen's susceptibility against these DAA-resistant variants. firstwordpharma.com

Additive Interactions with Direct-Acting Antivirals (DAAs) in Cell Culture

Table 2: In Vitro Combination Antiviral Activity of Miravirsen
Combination Agent ClassSpecific Agent(s) TestedObserved InteractionReference
NS3 Protease InhibitorTelaprevir, SimeprevirAdditive firstwordpharma.comnih.gov
NS5A InhibitorBMS-790052 (Daclatasvir)Additive firstwordpharma.comnih.gov
NS5B Polymerase Inhibitors (Nucleoside)2′-methylcytidineAdditive firstwordpharma.com
NS5B Polymerase Inhibitors (Non-nucleoside)VX-222Additive firstwordpharma.com
Immunomodulator/Nucleoside AnalogueInterferon α2b, RibavirinAdditive firstwordpharma.com

In Vivo Studies in Preclinical Models

Following promising in vitro results, miravirsen was evaluated in animal models to assess its biological activity, including target engagement and antiviral efficacy in a living organism.

Inhibition of miR-122 Activity in Murine Models

Studies in mice were instrumental in demonstrating that systemically delivered miravirsen could effectively inhibit miR-122 in the liver. researchgate.net A key finding from these preclinical investigations was that the pharmacological inhibition of miR-122 resulted in a significant and dose-dependent decrease in total plasma cholesterol levels. researchgate.net This effect served as a reliable and easily measurable biomarker, confirming that miravirsen was engaging with and functionally inhibiting its target, miR-122, in vivo. researchgate.net The LNA-modified structure of miravirsen was shown to be successful in reproducing this low cholesterol phenotype upon systemic delivery in mice. researchgate.net

Sustained Suppression of HCV RNA Levels in Chimpanzee Models of Chronic HCV Infection

The chimpanzee model of chronic HCV infection represented the most stringent preclinical test of miravirsen's antiviral potential. Treatment of chronically infected chimpanzees with miravirsen (referred to in some studies as SPC3649) resulted in a marked and long-lasting suppression of HCV viremia. In high-dose cohorts, a significant reduction in HCV RNA levels was observed in both serum and liver tissue. This antiviral effect was sustained, persisting well beyond the treatment period, which highlights the high stability of the compound in vivo. mdpi.com Importantly, there was no evidence of viral resistance emerging during or after treatment, with deep sequencing of the miR-122 binding sites in the HCV genome showing no mutations. mdpi.com These findings demonstrated potent and sustained antagonism of miR-122 and provided strong proof-of-concept for this therapeutic approach.

Structural Activity Relationship Sar Studies and Rational Design Principles

Impact of Oligonucleotide Base Sequence on miR-122 Binding Affinity

The therapeutic action of Miravirsen (B3319152) is predicated on its ability to bind with high specificity and affinity to mature miR-122, thereby sequestering it and preventing its interaction with HCV RNA. nih.gov This is achieved through a rationally designed oligonucleotide base sequence.

Miravirsen is a 15-nucleotide long oligonucleotide. nih.govmedchemexpress.com Its sequence is perfectly complementary to the mature miR-122 sequence, specifically targeting nucleotides 2–16 of miR-122-5p. oup.comresearchgate.net This precise Watson-Crick base pairing is fundamental to its mechanism of action, as antisense oligonucleotides rely on complementary sequence pairing to bind to their target RNA. nih.gov The "seed region" of a miRNA (nucleotides 2-7) is particularly important for target recognition, and the design of anti-miRNA oligonucleotides often focuses on ensuring perfect complementarity to this region to maximize specificity and activity. nih.govd-nb.info

Influence of LNA and Phosphorothioate (B77711) Modifications on Efficacy and Stability

To overcome the inherent instability and poor cellular uptake of unmodified oligonucleotides, Miravirsen's structure incorporates critical chemical modifications: Locked Nucleic Acid (LNA) units and a phosphorothioate (PS) backbone. oup.comnih.govnih.gov

Locked Nucleic Acid (LNA): Miravirsen is a chimera of LNA ribonucleotides and DNA nucleotides. oup.comnih.gov Specifically, it is a 15-base oligonucleotide containing eight β-D-oxy-LNA monomers and seven DNA monomers. nih.govresearchgate.net The LNA modification, which involves a methylene (B1212753) bridge connecting the 2'-oxygen to the 4'-carbon of the ribose sugar ring, "locks" the sugar in a conformation that is ideal for forming a stable duplex with the target RNA. plos.org This pre-organization significantly increases the binding affinity (measured by a higher melting temperature, Tm) of the oligonucleotide for its complementary sequence. oup.comnih.govplos.org The high affinity endowed by the LNA modifications is crucial for Miravirsen's potent inhibition of miR-122. oup.comnih.govnih.gov

Phosphorothioate (PS) Backbone: All 14 internucleotide linkages in Miravirsen are phosphorothioate linkages, where a non-bridging oxygen atom in the phosphate (B84403) backbone is replaced by a sulfur atom. nih.govresearchgate.net This modification is essential for the drug's stability and pharmacokinetic properties. plos.org The PS backbone confers significant resistance to degradation by cellular nucleases, prolonging the half-life of the oligonucleotide in vivo. oup.comnih.govasm.org Furthermore, the phosphorothioate modification increases the lipophilicity and protein binding of the molecule, which enhances its bioavailability and cellular uptake. nih.govplos.orgasm.org These modifications allow Miravirsen to be administered without a delivery agent, a method known as gymnosis. nih.gov

Together, the LNA and phosphorothioate modifications create a highly stable, high-affinity inhibitor of miR-122 with an excellent therapeutic profile. oup.comnih.govnih.gov

Table 1: Chemical Modifications in Miravirsen and Their Functions

Modification Description Primary Function(s)
Locked Nucleic Acid (LNA) Ribonucleotides with a 2'-O, 4'-C methylene bridge, locking the sugar pucker. Increases binding affinity (high Tm) for the target miR-122. oup.comnih.govplos.org
Phosphorothioate (PS) Backbone Replacement of a non-bridging oxygen with sulfur in the phosphate backbone. Provides resistance to nuclease degradation, increases protein binding, and enhances cellular uptake. nih.govnih.govplos.orgasm.org

Comparative Analysis with Other Anti-miR-122 Oligonucleotides and Analogues

The rational design of Miravirsen is highlighted when compared to other anti-miR-122 agents. In vitro studies have compared Miravirsen (SPC3649) with other oligonucleotides to assess its properties.

One such comparison was made with AMO-122, an anti-miR agent based on a different chemical modification: 2'-O-Methyl (2'-O-Me) RNA. oup.com While both Miravirsen and AMO-122 were found to interfere with the Dicer processing of pre-miR-122, their mechanisms differed. Miravirsen effectively halted the processing reaction, leading to barely detectable levels of the mature miRNA products. oup.comresearchgate.net In contrast, AMO-122 appeared to shift the cleavage site, resulting in an elongated, non-functional version of the miR-122-5p strand. oup.comresearchgate.net

Control oligonucleotides were also used in these studies, including SPCcon (identical sequence to Miravirsen but with two nucleotide mismatches) and AMOcon (a scrambled sequence of AMO-122). oup.com Neither of these control sequences significantly affected the Dicer processing of pre-miR-122, demonstrating that the inhibitory effect of Miravirsen and AMO-122 is dependent on their specific, complementary sequence. oup.com

Other anti-miR-122 therapeutics that have been developed include RG-101 and GalNAc-conjugated "tiny LNA" oligonucleotides. researchgate.netresearchgate.net RG-101 is another anti-miR-122 agent that has undergone clinical investigation. researchgate.net The GalNAc-conjugated tiny LNAs represent a different strategy, where a targeting ligand (N-Acetylgalactosamine) is attached to a very short (e.g., 8-mer) LNA oligonucleotide to enhance its specific delivery to hepatocytes. researchgate.net

**Table 2: Comparative Effects of Different Anti-miR-122 Oligonucleotides on pre-miR-122 Processing *in vitro***

Oligonucleotide Chemical Class Sequence Relationship to miR-122 Observed Effect on Dicer Processing
Miravirsen (SPC3649) LNA/DNA phosphorothioate Complementary Inhibits/halts processing. oup.comresearchgate.net
AMO-122 2'-O-Me RNA phosphorothioate Complementary Shifts cleavage site, producing elongated miRNA. oup.comresearchgate.net
SPCcon LNA/DNA phosphorothioate Mismatched control No significant effect. oup.com
AMOcon 2'-O-Me RNA phosphorothioate Scrambled control No significant effect. oup.com

Computational Modeling and Predictive Approaches in Oligonucleotide Design

Computational modeling and predictive approaches play a role in the design and understanding of oligonucleotide therapeutics like Miravirsen. While specific details on the initial computational design of Miravirsen are not extensively published, the use of such methods is standard in the field for optimizing drug candidates and understanding their interactions.

For instance, structure modeling has been used to analyze potential resistance mechanisms to Miravirsen. nih.govasm.org When nucleotide changes were observed in the 5' untranslated region (UTR) of HCV in response to the drug, computational modeling suggested that these changes would result in only minor alterations to the three-dimensional structure of the viral RNA. nih.govasm.org This insight helps researchers hypothesize alternative resistance mechanisms, such as allowing a functional interaction between miR-122 and the viral RNA even in the presence of the drug. nih.govasm.org

More broadly, molecular dynamics simulations are used to investigate the binding behaviors of chemically modified oligonucleotides, confirming the contributions of specific chemical groups to the binding affinity for a complementary sequence. researchgate.net Quantum mechanical computational studies have also been employed to understand the structural differences imparted by modifications like the phosphorothioate backbone. plos.org Techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship), including CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis), are powerful tools for systematically analyzing how structural features relate to biological activity, guiding the design of new and more potent compounds. mdpi.com

Mechanisms of Resistance to Miravirsen Sodium Salt

Hepatitis C Virus (HCV) Resistance-Associated Variants (RAVs) in the 5′ Untranslated Region (UTR)

Resistance to miravirsen (B3319152) has been linked to the emergence of specific nucleotide changes, known as resistance-associated variants (RAVs), within the 5' untranslated region (UTR) of the HCV genome. nih.govpnas.orgnih.gov This region contains two binding sites for miR-122, which are crucial for viral RNA stability and replication. pnas.orgmdpi.com

Several specific nucleotide substitutions in the 5' UTR have been identified in both in vitro studies and in patients who experienced viral rebound after miravirsen treatment. nih.govnih.govmdpi.com These include:

A4C: This change was observed in in vitro serial passage studies where HCV replicon cells were exposed to high concentrations of miravirsen over an extended period. nih.govnih.gov

C2GC3U: This double mutation was identified in patients with genotype 3 or 4 HCV in a trial for another miR-122 inhibitor, RG-101. pnas.org

U4C, G28A, and C37U: These mutations were identified in a genotype 2 background. pnas.org The G28A variant is also a naturally occurring mutation. mdpi.com

Table 1: Characterized Miravirsen Resistance-Associated Variants (RAVs)

Variant Genotype Origin Identification Context
A4C Genotype 1 In vitro serial passage
C3U Genotype 1 Clinical trial viral rebound
C2GC3U Genotype 3/4 Clinical trial (RG-101)
U4C Genotype 2 Not specified
G28A Genotype 2 Naturally occurring; cell culture; patient PBMCs
C37U Genotype 2 Not specified

The identified RAVs confer resistance through distinct mechanisms that primarily involve alterations to the secondary structure of the viral RNA, thereby reducing its dependence on miR-122 for stability and replication. pnas.org These mechanisms can be categorized into three main groups:

Riboswitch Activity: The C2GC3U, U4C, and G28A variants alter the RNA structure to mimic the conformation that is typically induced by miR-122 binding. pnas.org This "riboswitch" activity allows for the formation of a functional internal ribosomal entry site (IRES) even in the absence of miR-122. pnas.orgnih.gov

Genome Stability: The C2GC3U, C3U, and U4C mutations introduce additional base-pairing at the 5' end of the HCV genome. pnas.org This increased stability protects the viral RNA from degradation by cellular enzymes, a function normally provided by miR-122. pnas.orgmdpi.com

Enhanced Positive-Strand Synthesis: The C37U mutation does not significantly alter the structure of the positive-strand 5' UTR but instead modifies the 3' end of the negative-strand RNA intermediate. This alteration is believed to promote the synthesis of new positive-strand viral RNA. pnas.org

The presence of these RAVs allows the HCV to replicate with reduced or, in some cases, independent of miR-122. pnas.orgescholarship.org While these variants confer a survival advantage in the presence of a miR-122 inhibitor like miravirsen, they often come with a fitness cost. nih.gov For instance, the C3U variant demonstrated reduced susceptibility to miravirsen but also showed less efficient replication compared to the wild-type virus in the presence of miR-122. pnas.orgnih.gov This suggests that while these mutations allow the virus to escape the antiviral pressure, they are less efficient at replication under normal conditions. pnas.org

Implications of Host-Targeting for Resistance Development

Targeting a host factor like miR-122 is generally considered to have a higher genetic barrier to resistance compared to directly targeting viral proteins. asm.orgnih.gov This is because the virus would need to evolve to function without a crucial host component, which is a significant evolutionary hurdle. asm.org However, the emergence of RAVs in the 5' UTR demonstrates that the virus can develop mechanisms to bypass its dependence on miR-122. asm.orgpnas.org The development of resistance to miravirsen is not due to mutations in the host's miR-122 but rather to adaptations in the viral genome that lessen its reliance on this host factor. asm.org

Strategies to Counter Resistance: Combination Therapies and Novel Antiviral Approaches

To overcome the challenge of resistance, combination therapies are a promising strategy. nih.govnih.gov Miravirsen has shown additive effects when combined with other direct-acting antivirals (DAAs) that target different viral proteins, such as NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors. nih.govnih.gov Such combinations can suppress viral replication more effectively and reduce the likelihood of resistance emerging. nih.gov

Furthermore, even with the presence of RAVs, the virus may not be entirely independent of miR-122, suggesting that miR-122 inhibitors could still have a role in combination therapies, especially for patients who have failed other treatments. pnas.org The development of novel antiviral agents that target other host factors or different viral mechanisms will also be crucial in the ongoing effort to combat HCV and the emergence of drug resistance. europeanpharmaceuticalreview.com

Perspectives on Host Targeting Antivirals and Miravirsen Sodium Salt S Legacy

Advantages of Targeting Host Factors for Broad-Spectrum Antiviral Activity and High Genetic Barrier to Resistance

The strategy of targeting host factors required for viral replication, as exemplified by Miravirsen (B3319152), offers fundamental advantages over traditional direct-acting antivirals (DAAs) that target viral proteins. frontiersin.orgnih.gov Viruses, particularly RNA viruses like HCV, exhibit high mutation rates, which can lead to the rapid emergence of drug-resistant strains. frontiersin.org DAAs exert direct selective pressure on the virus, favoring the survival and proliferation of resistant variants. nih.gov

In contrast, host-targeting antivirals circumvent this issue by targeting cellular components that are essential for the virus's life cycle. frontiersin.orgmdpi.com These host factors are encoded by the host's genome, which is far more genetically stable than viral genomes. nih.govresearchgate.net Consequently, the development of viral resistance to HTAs is significantly less likely, as the virus cannot easily evolve to utilize alternative host pathways or overcome the inhibition of a crucial host factor. frontiersin.orgnih.gov This principle is a cornerstone of the high genetic barrier to resistance observed with HTAs. nih.gov Miravirsen's mechanism, which involves sequestering miR-122—a host microRNA essential for HCV RNA stability and replication—perfectly illustrates this concept. asm.orgnih.gov Studies have shown that Miravirsen maintains a high barrier to resistance, a significant advantage in managing chronic viral infections. nih.govresearchgate.net

Furthermore, targeting host factors can lead to broad-spectrum antiviral activity. mdpi.comjci.orgnih.gov Different viruses, even from unrelated families, often co-opt the same or similar host cellular pathways for their replication. frontiersin.org An HTA that inhibits a key host dependency factor could therefore be effective against a range of different viruses. jci.org While Miravirsen's primary target, miR-122, is liver-specific and its use has been focused on the hepacivirus HCV, the principle it validates has broader implications. mdpi.com Research has shown that other hepaciviruses also possess miR-122 binding sites on their genomes, suggesting a potentially broader antiviral application for miR-122 inhibitors within this genus. mdpi.commdpi.com Miravirsen's efficacy against various HCV genotypes further supports its broad activity within a specific viral family. asm.orgnih.gov

FeatureDirect-Acting Antivirals (DAAs)Host-Targeting Antivirals (HTAs) like Miravirsen
Primary Target Viral proteins (e.g., polymerases, proteases)Host cellular factors essential for viral replication (e.g., miR-122)
Genetic Barrier to Resistance Generally low to intermediate; resistance can emerge quickly due to high viral mutation rates. researchgate.netHigh; host genome is genetically stable, making it difficult for the virus to evolve resistance. frontiersin.orgnih.gov
Spectrum of Activity Often narrow, specific to a particular virus or even genotype.Potentially broad-spectrum, as different viruses may rely on the same host factors. mdpi.comjci.org
Example Sofosbuvir (HCV NS5B Polymerase Inhibitor)Miravirsen sodium salt (Inhibitor of host miR-122)

Challenges and Opportunities in Oligonucleotide-Based Therapeutics

Miravirsen is a chemically modified antisense oligonucleotide, placing it within a therapeutic class that holds immense promise but also faces significant hurdles. embopress.orgmdpi.com The primary challenges for oligonucleotide drugs revolve around their delivery, stability, potential for off-target effects, and manufacturing complexities. productlifegroup.cominformaconnect.comnovexinnovations.com

Challenges:

Delivery: Naked oligonucleotides struggle to cross cell membranes and are susceptible to degradation by nucleases in the bloodstream. productlifegroup.comnih.gov Ensuring they reach the target tissue and enter the correct cells in sufficient quantities is a major obstacle. embopress.org

Stability: Unmodified oligonucleotides have a short half-life in the body. Chemical modifications are necessary to protect them from enzymatic degradation. nih.gov

Immunogenicity and Toxicity: The body's immune system can recognize synthetic oligonucleotides as foreign, leading to inflammatory responses. informaconnect.com Off-target effects, where the oligonucleotide binds to unintended RNA sequences, can also cause toxicity. productlifegroup.com

Manufacturing: The chemical synthesis of large quantities of highly purified oligonucleotides is complex and costly.

Opportunities and Innovations:

The field has seen significant innovation to overcome these challenges, with Miravirsen serving as a prime example. It is a locked nucleic acid (LNA) gapmer, a design that incorporates LNA-modified nucleotides to enhance its properties. medchemexpress.com

Chemical Modifications: The LNA modifications in Miravirsen provide high binding affinity to its target, miR-122, and confer exceptional resistance to nuclease degradation, thereby increasing its stability and potency. medchemexpress.comoup.com The use of a phosphorothioate (B77711) backbone is another common modification to improve stability. medchemexpress.com

Targeted Delivery: While Miravirsen relies on systemic administration and the natural biodistribution of oligonucleotides to the liver, a major area of opportunity is the development of targeted delivery systems. productlifegroup.com This includes conjugation to specific ligands (e.g., GalNAc for liver cells) or encapsulation in delivery vehicles like lipid nanoparticles or exosomes to improve uptake by target tissues and reduce systemic exposure. embopress.orgnih.gov

Sequence Design: Advances in bioinformatics and computational tools allow for more precise design of oligonucleotide sequences to maximize on-target activity and minimize potential off-target effects. productlifegroup.com

Miravirsen's journey through clinical trials demonstrated that a well-designed, chemically modified oligonucleotide can achieve a therapeutic effect in humans, paving the way for a new class of drugs. nih.govahajournals.org

ChallengeOpportunity / SolutionRelevance to Miravirsen
Poor Stability Chemical modifications (e.g., LNA, Phosphorothioate backbone). nih.govMiravirsen is an LNA-modified oligonucleotide with a phosphorothioate backbone, enhancing its stability and binding affinity. medchemexpress.comoup.com
Inefficient Delivery Conjugation to targeting moieties (e.g., GalNAc), use of nanoparticle carriers (e.g., liposomes). embopress.orgRelies on natural accumulation in the liver, a common feature of this drug class. Future drugs could employ active targeting.
Immunogenicity/Toxicity Optimized sequence design, specific chemical modifications to avoid immune receptor activation. informaconnect.comClinical trials showed Miravirsen to be generally well-tolerated, demonstrating that safety can be engineered. fiercebiotech.com

Implications for Future MicroRNA-Based Drug Development

The development of Miravirsen was a landmark achievement for the field of microRNA (miRNA) therapeutics, serving as a crucial proof-of-concept. mdpi.comahajournals.orgpatsnap.com It was the first miRNA-targeted drug to enter clinical trials and demonstrate clinical utility in human disease, validating the entire therapeutic strategy. nih.govahajournals.org

The legacy of Miravirsen has several key implications for the future of this field:

Validation of miRNAs as Druggable Targets: Miravirsen's success in reducing HCV viral load by targeting a host miRNA confirmed that modulating miRNA activity is a viable therapeutic approach in humans. ahajournals.orgd-nb.info This has spurred the development of other miRNA-targeted therapies for a range of conditions, including cancer, cardiovascular disease, and fibrosis. frontiersin.orgnih.gov

A Model for Anti-miR Development: The chemical design of Miravirsen, particularly its use of LNA technology, has served as a model for developing other potent and stable antisense inhibitors (anti-miRs or antagomirs). mdpi.comahajournals.org

Understanding Pleiotropy and Off-Target Effects: A single miRNA can regulate hundreds of target genes, a property known as pleiotropy. frontiersin.org While this offers the potential to modulate entire disease pathways, it also raises concerns about unintended off-target effects. The clinical experience with Miravirsen provided valuable data on the long-term consequences of inhibiting a specific miRNA. nih.gov For example, because miR-122 is also involved in cholesterol metabolism, a reduction in plasma cholesterol was an observed, on-target effect of Miravirsen. mdpi.comepigenie.com This highlights the need for careful target selection and thorough preclinical evaluation in future miRNA drug development.

Expanding Therapeutic Strategies: The field is now exploring various strategies beyond simple inhibition. These include miRNA "mimics" to restore the function of down-regulated tumor-suppressor miRNAs and more complex delivery systems to target specific cell types, thereby increasing efficacy and reducing potential side effects. d-nb.infonih.gov

Miravirsen's pioneering role has laid the groundwork, demonstrating both the immense potential and the nuanced challenges of targeting miRNAs for therapeutic benefit. ahajournals.org

Unexplored Research Avenues for this compound beyond Hepatitis C Virus

The therapeutic potential of Miravirsen, or other inhibitors of miR-122, is not necessarily limited to HCV infection. Since the drug targets a host factor, its applications could extend to other diseases where miR-122 plays a significant pathological role. nih.gov The liver-specificity of miR-122 makes it an attractive target for liver-related diseases. nih.gov

Unexplored or emerging research avenues include:

Metabolic Diseases: miR-122 is a critical regulator of cholesterol, fatty acid, and glucose metabolism. oup.comnih.govnih.gov Studies in animal models have shown that inhibiting miR-122 can affect lipid levels. nih.gov This suggests a potential therapeutic role for miR-122 inhibitors in metabolic conditions such as non-alcoholic steatohepatitis (NASH) or dyslipidemia. nih.gov

Hepatocellular Carcinoma (HCC): The role of miR-122 in HCC is complex. While it is essential for HCV-related liver cancer, some studies suggest it acts as a tumor suppressor in other contexts, with its expression being reduced in certain types of HCC, including those associated with Hepatitis B Virus (HBV). nih.govnih.gov However, its function as a positive regulator of some oncogenic pathways is also being investigated. researchgate.net Further research is needed to clarify its role and determine if miR-122 modulation could be a viable strategy in specific cancer subtypes.

Other Viral Infections: While HCV is uniquely dependent on miR-122, there is evidence that miR-122 may play a role in other viral infections. For instance, contrary to its role in HCV, miR-122 has been shown to inhibit HBV replication in cell culture. nih.govnih.gov Additionally, other viruses within the Hepacivirus genus also appear to rely on miR-122, suggesting a potential use for inhibitors against these emerging pathogens. mdpi.commdpi.com

Protozoan Infections: Some research has indicated that miR-122 may also be involved in the infection cycle of the parasitic protozoa Leishmania donovani, which can affect the liver. nih.gov This presents another potential, albeit less explored, avenue for investigation.

The extensive research into miR-122's function in liver physiology and pathophysiology continues to uncover new potential therapeutic targets, ensuring that the legacy of Miravirsen will extend far beyond its initial application in combating Hepatitis C. nih.govjci.org

Q & A

Q. What is the molecular mechanism by which miravirsen sodium salt inhibits hepatitis C virus (HCV) replication?

Miravirsen is a locked nucleic acid (LNA)-modified antisense oligonucleotide that sequesters mature miR-122, a liver-specific microRNA essential for HCV RNA stability and replication. By binding to miR-122 with high specificity, miravirsen prevents its interaction with the 5' untranslated region (UTR) of the HCV genome, destabilizing the viral RNA and reducing replication efficiency. This mechanism is conserved across all HCV genotypes, making miravirsen a pan-genotypic therapeutic candidate .

Q. What experimental models are most suitable for preclinical evaluation of miravirsen?

Preclinical studies should utilize in vitro HCV replication systems (e.g., Huh7 cells with subgenomic HCV replicons) to assess viral load reduction and dose-response relationships. For in vivo validation, the chimpanzee model remains critical due to its susceptibility to chronic HCV infection and physiological relevance to human liver miR-122 dynamics. Miravirsen’s efficacy was first demonstrated in this model, showing sustained viral suppression without resistance mutations .

Q. How should researchers design a phase II clinical trial to evaluate miravirsen in combination therapies?

A phase II trial should employ a randomized, dose-escalation design with cohorts receiving miravirsen alongside standard antiviral agents (e.g., telaprevir and ribavirin). Key endpoints include viral load reduction, safety profiles, and miR-122 rebound kinetics. Prior trials (NCT01200420, NCT01727934) used subcutaneous injections (3–7 mg/kg weekly) and monitored participants for 18 weeks, demonstrating dose-dependent efficacy and tolerability .

Advanced Research Questions

Q. How can contradictory data on miR-122 inhibition and hepatotoxicity be reconciled in miravirsen studies?

Preclinical mouse models indicate that miR-122 depletion may lead to steatohepatitis and hepatocellular carcinoma (HCC). However, clinical trials of miravirsen (up to Phase II) reported no significant hepatotoxicity or HCC risk in humans. Researchers should contextualize these findings by noting species-specific differences in miR-122 dependency and emphasize rigorous long-term follow-up in post-marketing surveillance .

Q. What methodologies are recommended to analyze potential resistance mechanisms to miravirsen?

Resistance profiling requires deep sequencing of the HCV 5' UTR from patient serum samples to identify mutations at miR-122 binding sites (e.g., nucleotides 22–44). In vitro selection experiments under miravirsen pressure can reveal compensatory mutations. Notably, clinical trials observed no resistance-associated variants (RAVs), suggesting a high genetic barrier to resistance .

Q. How should researchers address variability in miravirsen’s antiviral efficacy across patient subgroups?

Stratify patients by baseline miR-122 expression levels, HCV genotype, and prior treatment history. Use multivariate regression to identify covariates influencing response. For example, null responders to pegylated interferon-α/ribavirin showed improved outcomes when miravirsen was combined with direct-acting antivirals (DAAs), highlighting the importance of combination therapy design .

Q. What experimental approaches can elucidate miravirsen’s long-term effects on host miRNA networks?

Perform transcriptome-wide miRNA profiling (e.g., RNA-seq or miRNA arrays) in liver biopsies or plasma exosomes from trial participants. Focus on off-target miRNA dysregulation and downstream mRNA targets. Additionally, use CRISPR/Cas9-based miR-122 knockout models to simulate chronic inhibition and assess oncogenic pathways .

Methodological Considerations

Q. How can researchers optimize in vitro assays to quantify miR-122-miravirsen binding kinetics?

Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd). For functional validation, use luciferase reporter assays with HCV 5' UTR constructs. Include controls with scrambled LNA oligonucleotides to confirm specificity .

Q. What statistical methods are appropriate for analyzing contradictory clinical trial data on miravirsen’s safety?

Apply Bayesian meta-analysis to integrate safety data across trials, accounting for heterogeneity in sample sizes and dosing regimens. Use Kaplan-Meier survival analysis for adverse event timelines and Cox proportional hazards models to identify risk factors (e.g., pre-existing liver fibrosis) .

Q. How should conflicting results on miR-122’s role in HCV pathogenesis be addressed in grant proposals?

Emphasize mechanistic studies using patient-derived hepatocyte cultures or humanized liver chimeric mice to resolve discrepancies between in vitro and clinical findings. Highlight the need for biomarkers (e.g., circulating miR-122 levels) to predict therapeutic outcomes and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.